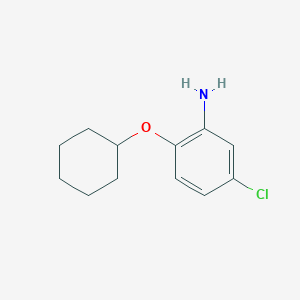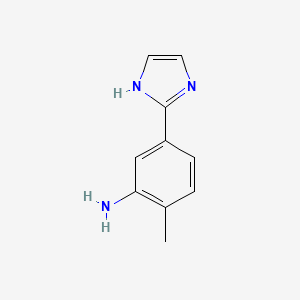![molecular formula C21H15N3OS B2735745 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 353467-92-2](/img/structure/B2735745.png)
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Análisis De Reacciones Químicas
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits significant antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics and antifungal agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with various molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibiting the proliferation of bacterial and cancer cells. The compound can also induce apoptosis in tumor cells by activating specific signaling pathways and inhibiting cell cycle progression .
Comparación Con Compuestos Similares
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features and pharmacological activities. Similar compounds include:
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar antimicrobial and anticancer properties.
1,2,4-thiadiazole derivatives: These compounds have a different arrangement of nitrogen atoms in the ring but also show significant biological activities.
1,2,3-thiadiazole derivatives: These compounds have a different isomeric form and are studied for their diverse pharmacological properties
Propiedades
IUPAC Name |
4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS/c25-19(17-13-11-16(12-14-17)15-7-3-1-4-8-15)22-21-24-23-20(26-21)18-9-5-2-6-10-18/h1-14H,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCARFUSORLCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 6-acetyl-2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2735662.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2735665.png)
![1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile](/img/structure/B2735666.png)
![1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2735670.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2735671.png)
![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2735673.png)

![3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2735677.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2735678.png)
![N-(3-chloro-2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2735679.png)
![N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2735682.png)
![5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2735683.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2735685.png)
